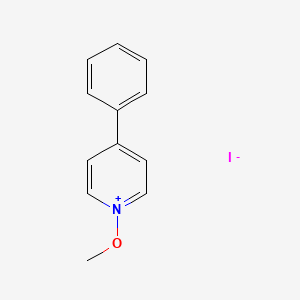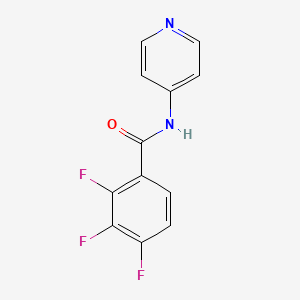
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide is a chemical compound characterized by the presence of trifluoromethyl groups and a pyridine ring attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: For large-scale production, the process may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Applications De Recherche Scientifique
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
- 4-Fluoro-N-(3-pyridinyl)benzamide
- 2,4,6-Trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)-2-pyridyl)benzamide
Comparison: 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the specific positioning of the trifluoromethyl groups and the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
501442-49-5 |
|---|---|
Formule moléculaire |
C12H7F3N2O |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
2,3,4-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-9-2-1-8(10(14)11(9)15)12(18)17-7-3-5-16-6-4-7/h1-6H,(H,16,17,18) |
Clé InChI |
MYAYPCBBRVECIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)NC2=CC=NC=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


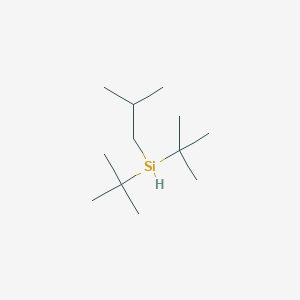

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
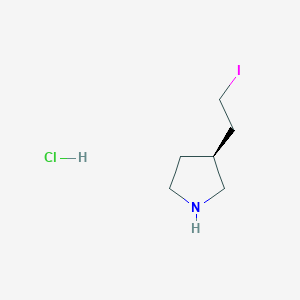
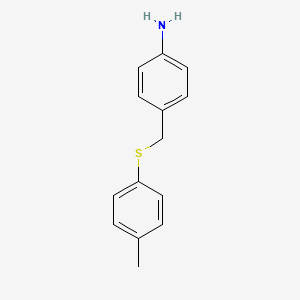

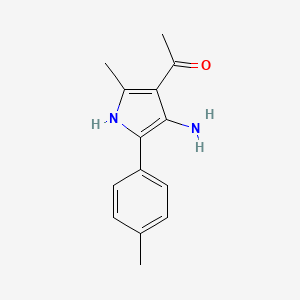
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

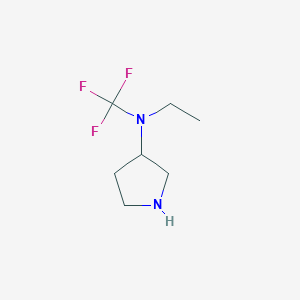
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

